2-(Aminomethyl)-1-fluoronaphthalene

Medicinal Chemistry Organic Synthesis Chemical Biology

2-(Aminomethyl)-1-fluoronaphthalene (IUPAC: (1-fluoronaphthalen-2-yl)methanamine; CAS 1261453-95-5) is a fluorinated aromatic amine with the molecular formula C₁₁H₁₀FN and a molecular weight of 175.20 g·mol⁻¹. The compound belongs to the class of naphthalene derivatives and features an aminomethyl group (−CH₂NH₂) at position 2 and a fluorine substituent at position 1 of the naphthalene ring.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
CAS No. 1261453-95-5
Cat. No. B11914996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1-fluoronaphthalene
CAS1261453-95-5
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2F)CN
InChIInChI=1S/C11H10FN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2
InChIKeyZWECIOAMZLEDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1-fluoronaphthalene (CAS 1261453-95-5) – Positionally Defined Fluorinated Naphthalene Building Block for Medicinal Chemistry


2-(Aminomethyl)-1-fluoronaphthalene (IUPAC: (1-fluoronaphthalen-2-yl)methanamine; CAS 1261453-95-5) is a fluorinated aromatic amine with the molecular formula C₁₁H₁₀FN and a molecular weight of 175.20 g·mol⁻¹ . The compound belongs to the class of naphthalene derivatives and features an aminomethyl group (−CH₂NH₂) at position 2 and a fluorine substituent at position 1 of the naphthalene ring . This specific substitution pattern distinguishes it from a family of regioisomeric fluorinated aminomethylnaphthalenes and renders it a versatile building block for advanced organic synthesis, particularly in the construction of nitrogen-containing heterocycles and fluorinated pharmacophores .

Why 2-(Aminomethyl)-1-fluoronaphthalene Cannot Be Replaced by Its Regioisomeric Analogs


In the family of fluorinated aminomethylnaphthalenes, the relative positions of the fluorine and aminomethyl substituents on the naphthalene scaffold govern critical properties such as amine basicity (pKa), lipophilicity (logP), hydrogen-bonding capacity, and metabolic stability . Direct interchange with the regioisomer 1-(aminomethyl)-2-fluoronaphthalene (CAS 1261558-59-1) or with non-fluorinated analogs (e.g., 1-(aminomethyl)naphthalene, CAS 118-31-0) will alter the electronic environment of the primary amine, the conformational profile of the molecule, and its reactivity in downstream transformations such as amide coupling, reductive amination, or nucleophilic aromatic substitution [1]. These differences manifest in divergent physicochemical properties and potentially in distinct biological target engagement, making generic substitution scientifically unsound without explicit experimental validation.

Quantitative Evidence Guide for 2-(Aminomethyl)-1-fluoronaphthalene (CAS 1261453-95-5) Versus Closest Analogs


Positional Isomerism: 1-Fluoro-2-aminomethyl versus 2-Fluoro-1-aminomethyl Substitution Pattern

The target compound 2-(aminomethyl)-1-fluoronaphthalene places the electron-withdrawing fluorine atom ortho to the aminomethyl-bearing carbon (position 2), whereas the closest regioisomer 1-(aminomethyl)-2-fluoronaphthalene (CAS 1261558-59-1) reverses this relationship, positioning the fluorine at position 2 and the aminomethyl group at position 1. This structural swap results in different SMILES strings (NCc1ccc2ccccc2c1F for the target versus NCc1c(F)ccc2ccccc12 for the isomer ), distinct MDL identifiers (MFCD18410083 vs. MFCD16618363), and different InChIKey values. The ortho proximity of fluorine to the aminomethyl group in the target compound is expected to exert a stronger inductive electron-withdrawing effect on the amine, lowering its pKa relative to the isomer.

Medicinal Chemistry Organic Synthesis Chemical Biology

Predicted Amine Basicity (pKa) Comparison: 1-Fluoro vs. 2-Fluoro vs. Non-Fluorinated Aminomethylnaphthalenes

The predicted pKa of the conjugate acid of the primary amine reflects the electron-withdrawing influence of the fluorine substituent. For 1-(aminomethyl)-2-fluoronaphthalene (fluorine at C2, aminomethyl at C1), a predicted pKa of 8.82±0.30 has been reported . The non-fluorinated analog 1-(aminomethyl)naphthalene (CAS 118-31-0) has a predicted pKa of 9.06±0.30 [1], demonstrating a ΔpKa of −0.24 units upon fluorination at the para-like position relative to the side chain. In 2-(aminomethyl)-1-fluoronaphthalene, the fluorine resides ortho to the aminomethyl-substituted carbon, placing it in closer spatial and through-bond proximity to the amine nitrogen. Based on established substituent constants (σₒᵣₜₕₒ > σₚₐᵣₐ), the pKa of the target compound is predicted to be lower than 8.82 (estimated 8.4–8.7), resulting in a greater fraction of neutral free base at physiological pH compared to the 2-fluoro isomer.

Physical Organic Chemistry Drug Design ADME Properties

Hydrogen-Bond Acceptor Count: Fluorinated vs. Non-Fluorinated Aminomethylnaphthalene Scaffolds

The incorporation of fluorine at position 1 of the naphthalene ring adds a hydrogen-bond acceptor (HBA) site that is absent in non-fluorinated analogs. 2-(Aminomethyl)-1-fluoronaphthalene has 1 hydrogen-bond donor (amine) and 2 hydrogen-bond acceptors (amine nitrogen and fluorine), as cataloged in the ChemicalRegister database . By contrast, 2-(aminomethyl)naphthalene (CAS 2018-90-8) possesses only 1 HBD and 1 HBA (amine only) . The additional C–F acceptor site, while weak in classical hydrogen bonding, can engage in multipolar C–F···H–X interactions that influence crystal packing, solubility, and protein-ligand binding geometry.

Molecular Design Solubility Prediction Target Engagement

Commercially Available Purity Grades: 2-(Aminomethyl)-1-fluoronaphthalene vs. Isomeric Building Block

The target compound is commercially available at two distinct purity tiers: 95% (Chemenu, catalog CM234883) and NLT 98% (MolCore, catalog MC764701, ISO-certified) . The regioisomer 1-(aminomethyl)-2-fluoronaphthalene is similarly offered at 95% (Chemenu, catalog CM234976) and NLT 98% (MolCore) . However, the 98% grade of the target compound is specifically produced under ISO quality management standards , providing documented batch-to-batch consistency that may not be uniformly available for all regioisomers from all suppliers.

Chemical Procurement Quality Control Synthetic Reproducibility

Predicted Boiling Point and Density Benchmarks: Isomeric Aminomethylfluoronaphthalenes

Publicly available predicted physicochemical data for fluorinated aminomethylnaphthalenes are sparse. For the 2-fluoro isomer 1-(aminomethyl)-2-fluoronaphthalene, ChemicalBook lists a predicted boiling point of 301.6±17.0 °C and a predicted density of 1.185±0.06 g/cm³ . No corresponding predicted boiling point or density is cataloged for 2-(aminomethyl)-1-fluoronaphthalene in major public databases (ChemSrc, ChemicalBook, or PubChem) as of 2025 . This absence suggests that the 1-fluoro isomer may be less extensively characterized, potentially reflecting its more recent emergence as a commercial building block or the greater synthetic challenge associated with installing fluorine at the sterically hindered C1 position adjacent to the peri-hydrogen.

Physicochemical Characterization Purification Strategy Process Chemistry

Application Scenarios for 2-(Aminomethyl)-1-fluoronaphthalene (CAS 1261453-95-5) Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Optimized Amine Basicity

Programs targeting CNS receptors often require primary amines with pKa values below 9.0 to ensure adequate free-base fraction at blood–brain barrier pH. The predicted pKa range of 8.4–8.7 for 2-(aminomethyl)-1-fluoronaphthalene is lower than that of its 2-fluoro isomer (pKa 8.82) and the non-fluorinated analog (pKa 9.06) [1], making it a more suitable scaffold for CNS lead optimization where passive permeability correlates with neutral fraction.

Fragment-Based Drug Discovery Leveraging the Additional Fluorine Hydrogen-Bond Acceptor

The presence of two hydrogen-bond acceptors (amine + C–F) versus one in non-fluorinated 2-(aminomethyl)naphthalene provides an additional interaction point for protein binding. Fragment libraries incorporating the 1-fluoro isomer can probe fluorine-specific interactions in target active sites, potentially improving binding affinity and selectivity in fragment-based screening campaigns.

Building Block for Positionally Defined Fluorinated Heterocycle Synthesis

The ortho-fluoro-aminomethyl arrangement creates a unique electronic environment for cyclization reactions. The proximity of the nucleophilic amine to the electron-deficient fluorinated ring carbon enables regioselective intramolecular amination or heterocycle formation, providing access to fluorinated tetrahydroisoquinolines or benzazepines that are inaccessible from the 2-fluoro regioisomer. This regiospecific reactivity is a direct consequence of the substitution pattern documented by SMILES comparison .

High-Purity Intermediate for Multi-Step Medicinal Chemistry Synthesis Under ISO Quality Standards

When the target compound is used as a key intermediate in multi-kilogram API route development, the availability of ISO-certified NLT 98% purity material from MolCore ensures regulatory-grade quality documentation and batch consistency, reducing the risk of impurity carryover that can derail late-stage process validation.

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